molecular formula C7H14ClNO2 B596378 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1351343-41-3

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B596378
CAS No.: 1351343-41-3
M. Wt: 179.644
InChI Key: BMXHOWOMKOCMKJ-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with two methyl groups at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Methylpyrrolidine-3-carboxylic acid hydrochloride
  • 4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
  • 4,4-Dimethylpyrrolidine-3-carboxamide hydrochloride

Comparison: 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of two methyl groups at the 4-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research applications .

Biological Activity

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (DMPCA-HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMPCA-HCl is a pyrrolidine derivative characterized by the following molecular formula:

  • Molecular Formula : C₇H₁₃ClN₁O₂
  • Molecular Weight : 163.64 g/mol
  • Chemical Structure :
Structure C7H13NO2\text{Structure }\quad \text{C}_7\text{H}_{13}\text{NO}_2

Antimicrobial Activity

DMPCA-HCl has been evaluated for its antimicrobial properties against various bacterial strains. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of DMPCA-HCl

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Salmonella typhi14

These results indicate that DMPCA-HCl may serve as a potential candidate for developing new antimicrobial agents.

The mechanism by which DMPCA-HCl exerts its antimicrobial effects involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies have shown that DMPCA-HCl binds effectively to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. For example, binding energies calculated during docking studies suggest a strong interaction with PBP4 in E. coli and S. aureus, indicating potential for therapeutic applications in treating bacterial infections .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted on various derivatives of pyrrolidine, including DMPCA-HCl, demonstrated enhanced antibacterial activity when combined with other agents such as tetracycline. The combination therapy showed synergistic effects, leading to improved efficacy against resistant strains of bacteria .
  • Antifungal Properties :
    In addition to antibacterial activity, DMPCA-HCl has shown antifungal properties against Candida albicans. In vitro testing revealed that the compound inhibited fungal growth at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index .

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of DMPCA-HCl to enhance its biological activity. Studies have indicated that modifications at the carboxylic acid group can significantly influence the compound's potency and selectivity against specific microbial targets.

Table 2: Structure-Activity Relationship (SAR) Studies

DerivativeAntibacterial Activity (Zone of Inhibition in mm)Remarks
DMPCA-HCl18Base compound
Methyl ester derivative22Increased lipophilicity
Ethyl ester derivative20Improved absorption
Propyl derivative19Enhanced stability

These findings highlight the importance of structural modifications in optimizing the biological activity of pyrrolidine derivatives.

Properties

IUPAC Name

4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXHOWOMKOCMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718269
Record name 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351343-41-3
Record name 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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